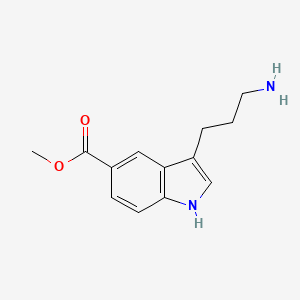
methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and animals This compound is characterized by the presence of an indole core substituted with a methyl ester group at the 5-position and an aminopropyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available indole or synthesized via Fischer indole synthesis.
Functional Group Introduction: The 5-position of the indole ring is functionalized with a carboxylate group through a Friedel-Crafts acylation reaction, followed by esterification to introduce the methyl ester group.
Aminopropyl Substitution: The 3-position of the indole ring is then substituted with an aminopropyl group through a nucleophilic substitution reaction using 3-bromopropylamine as the reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxo derivatives of the indole ring.
Reduction: Alcohols or primary amines.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of novel indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials, including dyes and pigments.
作用機序
The mechanism of action of methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This can lead to modulation of enzyme activity, receptor binding, and signal transduction pathways, ultimately resulting in its observed biological effects.
類似化合物との比較
Similar Compounds
3-Aminopropyltriethoxysilane: Similar in structure but contains a triethoxysilane group instead of an indole core.
N-Methyl-3-aminopropyltrimethoxysilane: Contains a trimethoxysilane group and a methyl group on the nitrogen atom.
Uniqueness
Methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate is unique due to its indole core, which imparts distinct chemical and biological properties. The presence of both the methyl ester and aminopropyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications.
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c1-17-13(16)9-4-5-12-11(7-9)10(8-15-12)3-2-6-14/h4-5,7-8,15H,2-3,6,14H2,1H3 |
InChIキー |
AUENRBJHFYRCNJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


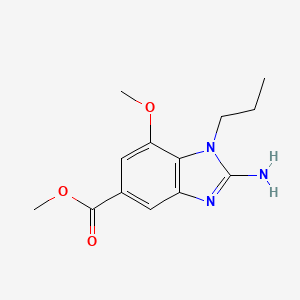


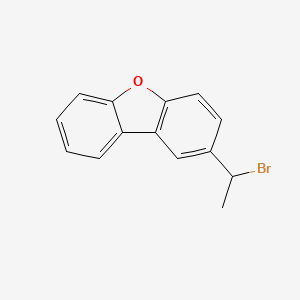
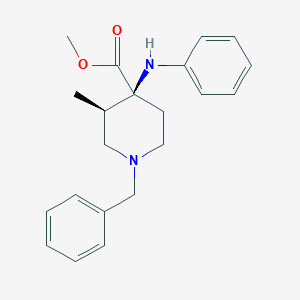
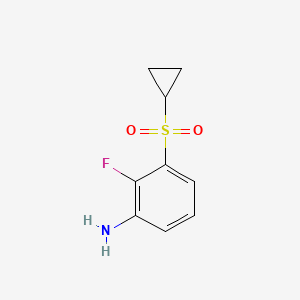
![3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13899094.png)
![Cyclopropyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]methanone](/img/structure/B13899099.png)
![(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol](/img/structure/B13899109.png)

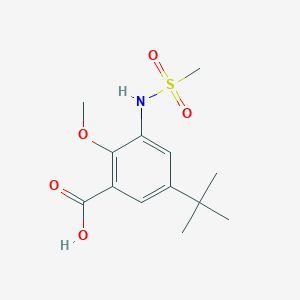
![3-[3-Methyl-2-oxo-4-(4-oxopiperidin-1-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13899131.png)
![Pyrazolo[1,5-a]pyrimidine-6,7-diamine](/img/structure/B13899137.png)
![4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B13899138.png)
